Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate
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Overview
Description
Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate is a chemical compound with the molecular formula C9H9Cl2NO4S and a molecular weight of 298.14 g/mol . This compound is characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring, which is further connected to an amino acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Scientific Research Applications
Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate is used in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate involves its interaction with various molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate can be compared with other similar compounds such as:
Methyl 2-{[(2,6-dichlorophenyl)sulfonyl]amino}acetate: This compound has a similar structure but with a different position of the chlorine atoms on the phenyl ring.
Methyl 2-{[(2,4-dichlorophenyl)sulfonyl]amino}acetate: Another similar compound with chlorine atoms in different positions.
Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar sulfonyl group but different overall structure.
Properties
Molecular Formula |
C9H9Cl2NO4S |
---|---|
Molecular Weight |
298.14 g/mol |
IUPAC Name |
methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-16-9(13)5-12-17(14,15)8-4-6(10)2-3-7(8)11/h2-4,12H,5H2,1H3 |
InChI Key |
ACPQXYFJSDDFSN-UHFFFAOYSA-N |
SMILES |
COC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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